N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenylacetamide
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Overview
Description
“N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenylacetamide” is a chemical compound that has been studied for its potential antitumor activities . It is part of a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines .
Synthesis Analysis
The compound was synthesized via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . The synthesis process was characterized using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy .
Molecular Structure Analysis
The crystal structure of the compound was analyzed using the single crystal X-ray diffraction method (SCXRDM) . The molecular structure is characterized by the presence of a benzo[d][1,3]dioxol-5-ylmethyl group, a 3-cyano-4-methylthiophen-2-yl group, and a 2-phenylacetamide group .
Chemical Reactions Analysis
The compound has been evaluated for its antitumor activities against HeLa, A549, and MCF-7 cell lines . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines .
Physical And Chemical Properties Analysis
The compound is semisolid, with an IR (KBr) ν max /cm −1: 3434.1, 2892.1, 2775.0, 1250.4 . The 1H NMR (300MHz, CDCl3, δ, ppm) values are: 8.04–8.02 (d, 1H, 5.4 Hz), 7.09–7.07 (d, 1H, 5.4 Hz), 6.77–6.74 (d, 2H, 7.5 Hz), 6.61–6.59 (d, 1H, 8.4 Hz), 5.82 (s, 2H), 4.30 (s, 2H) .
Scientific Research Applications
- Synthesis and Evaluation : A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines . Some compounds demonstrated potent growth inhibition properties, with IC50 values generally below 5 μM.
- Clinical Use : The compound is used in the treatment of rheumatic diseases, rheumatoid arthritis, and osteoarthritis .
- Sensor Development : (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide derivatives were employed to develop a sensitive and selective lead (Pb2+) sensor. A thin layer of these derivatives was deposited on a glassy carbon electrode (GCE) with a conducting Nafion polymer matrix. This electrochemical approach allowed reliable detection of carcinogenic heavy metal ions, specifically lead .
Antitumor Activity
Rheumatic and Arthritic Conditions
Heavy Metal Ion Detection
Mechanism of Action
Target of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines .
Mode of Action
It’s suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines .
Biochemical Pathways
It’s indicated that similar compounds can affect cell cycle progression and induce apoptosis , which are critical processes in the regulation of cell growth and survival.
Result of Action
Similar compounds have been shown to inhibit growth and induce apoptosis in various human cancer cell lines .
properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-14-17(12-23)22(24-21(25)11-15-5-3-2-4-6-15)28-20(14)10-16-7-8-18-19(9-16)27-13-26-18/h2-9H,10-11,13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHZNWYXUJUAMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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